2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one
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Overview
Description
Preparation Methods
The preparation of MMV666693 involves synthetic routes that typically include the use of organic solvents and reagents. One method involves the preparation of solid anti-malarial compound stock solutions using dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 millimolar . The compounds are then diluted in 384-well Eppendorf deep well storage block plates for further use .
Chemical Reactions Analysis
MMV666693 undergoes various chemical reactions, including inhibition of protein translation specific to Plasmodium falciparum . The compound has been identified as a selective allosteric inhibitor of Plasmodium Kinesin-5 . Common reagents and conditions used in these reactions include high-throughput screening methods to identify its inhibitory effects . The major products formed from these reactions are typically related to the inhibition of parasite proliferation .
Scientific Research Applications
MMV666693 has several scientific research applications, particularly in the field of antimalarial drug development. It has been used in high-throughput screening assays to identify its inhibitory effects on Plasmodium falciparum . The compound has also been studied for its potential to inhibit the exoerythrocytic stages of malaria parasites, making it a valuable tool in the development of causal prophylactic drugs . Additionally, MMV666693 has been used to study the mechanisms of action of antimalarial compounds and their effects on parasite proliferation .
Mechanism of Action
The mechanism of action of MMV666693 involves the inhibition of protein translation specific to Plasmodium falciparum . The compound targets the Plasmodium Kinesin-5 protein, acting as a selective allosteric inhibitor . This inhibition disrupts the parasite’s ability to proliferate, making it an effective antimalarial agent . The molecular targets and pathways involved include the inhibition of the ATPase activity of Plasmodium Kinesin-5 .
Comparison with Similar Compounds
MMV666693 is unique in its selective inhibition of Plasmodium Kinesin-5, which distinguishes it from other antimalarial compounds . Similar compounds include MMV000248, MMV006172, and MMV019555, which have shown activity against late-stage gametocytes and asexual stages of Plasmodium falciparum . MMV666693’s specific action on Plasmodium Kinesin-5 sets it apart from these compounds .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-5-6-12(17(15)22-2)10-11-16-19-18(20)13-7-3-4-8-14(13)23-16/h3-11H,1-2H3/b11-10+ |
InChI Key |
WFECTHLZLLOZSO-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC(=O)C3=CC=CC=C3O2 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC(=O)C3=CC=CC=C3O2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MMV666693; MMV-666693; MMV 666693; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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